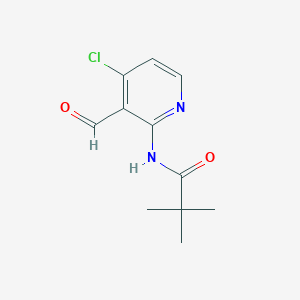

N-(4-Chloro-3-formylpyridin-2-yl)pivalamide

Description

Properties

IUPAC Name |

N-(4-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWHRFKTYLZJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659632 | |

| Record name | N-(4-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749925-46-0 | |

| Record name | N-(4-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-formylpyridin-2-yl)pivalamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chloro-3-formylpyridine.

Amidation Reaction: The formyl group of 4-chloro-3-formylpyridine is reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the pivalamide derivative.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in N-(4-Chloro-3-formylpyridin-2-yl)pivalamide can undergo oxidation reactions to form carboxylic acids.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N-(4-Chloro-3-formylpyridin-2-yl)pivalamide is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The formyl group can be oxidized to form carboxylic acids.

- Reduction : It can also be reduced to alcohols using agents like sodium borohydride.

- Substitution Reactions : The compound can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols | Sodium borohydride |

| Substitution | Various substituted derivatives | Amines, thiols |

Biological and Medicinal Chemistry

Research is ongoing to explore the biological activities of this compound and its derivatives. Preliminary studies suggest potential applications in:

- Pharmaceutical Development : The compound may play a role in developing new drugs targeting specific biological pathways.

- Enzyme Interaction Studies : Investigations into how this compound interacts with enzymes or receptors could lead to insights into its therapeutic potential.

Case Studies

-

Antimicrobial Activity

- A study investigated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

-

Anticancer Research

- Research has been conducted on the effects of pyridine derivatives on cancer cell lines. This compound was found to induce apoptosis in specific cancer cell types, suggesting potential as a lead compound for anticancer drug development.

Industrial Applications

In the industrial sector, this compound can be utilized for:

- Production of Specialty Chemicals : Its unique properties make it suitable for synthesizing specialty chemicals with desired characteristics.

- Material Science : The compound may find applications in developing materials with specific functionalities due to its reactive groups.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-formylpyridin-2-yl)pivalamide is not well-documented. its chemical structure suggests that it may interact with biological targets through its formyl and chloro groups, potentially forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Key Observations :

- Positional isomerism affects electronic distribution and steric hindrance, influencing reactivity and binding affinity in biological targets.

- The 4-Cl, 3-CHO isomer (target compound) may exhibit distinct solubility and stability compared to its 3-Cl, 4-CHO counterpart due to differences in dipole moments .

Halogenated Derivatives: Multi-Halogen Substitutions

Halogenation at additional positions introduces heavier atoms (e.g., iodine, fluorine), altering molecular weight and electronic properties:

Key Observations :

- Multi-halogenated derivatives are often employed in cross-coupling reactions for complex heterocycle synthesis .

Substituent Variations: Methoxy, Hydroxy, and Cyano Groups

Alternative substituents modulate solubility, hydrogen bonding, and metabolic stability:

Key Observations :

Biological Activity

N-(4-Chloro-3-formylpyridin-2-yl)pivalamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula , characterized by a pyridine ring with a chloro group, a formyl group, and a pivalamide moiety. This unique structural arrangement contributes to its chemical reactivity and biological properties, making it an interesting candidate for further research in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the formyl group allows for potential covalent bonding with nucleophilic sites on proteins, which can lead to modulation of enzyme activities or receptor interactions. Although specific mechanisms remain under investigation, preliminary studies suggest that this compound may influence biochemical pathways relevant to drug development .

Biological Activity and Therapeutic Applications

Research indicates that this compound may possess various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Studies on related pyridine derivatives have demonstrated cytotoxic effects on tumor cells, indicating that this compound may also exhibit selective toxicity towards cancer cells .

- Neurological Applications : Given its structural similarities to known neuroactive compounds, there is potential for this compound in treating central nervous system disorders by modulating dopamine receptor activity .

Case Studies and Experimental Data

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing N-(4-Chloro-3-formylpyridin-2-yl)pivalamide?

Synthesis typically involves sequential functionalization of a pyridine scaffold. A plausible route includes:

- Step 1 : Formylation of a 4-chloropyridine derivative using the Vilsmeier-Haack reaction to introduce the aldehyde group at position 3.

- Step 2 : Protection of the amino group at position 2 via pivaloylation (pivaloyl chloride under basic conditions).

Similar strategies are observed in structurally related compounds, such as N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, where hydroxyl groups are functionalized further . - Validation : Monitor reaction progress via TLC or LC-MS. Confirm regiochemistry using -NMR (e.g., aldehyde proton at δ ~9.8–10.2 ppm) .

Q. How can spectroscopic methods confirm the structure of this compound?

- NMR :

- -NMR: Distinct signals for the formyl proton (δ ~10 ppm), aromatic pyridine protons (δ 7.5–8.5 ppm), and pivalamide tert-butyl group (δ ~1.3 ppm).

- -NMR: Carbonyl carbons (formyl at δ ~190 ppm, pivalamide at δ ~175 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., CHClNO) with minimal fragmentation.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL for refinement can resolve bond lengths and angles .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data be resolved?

Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal-packing forces.

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with X-ray data.

- Use SHELXL to refine anisotropic displacement parameters, ensuring thermal motion does not distort bond lengths .

- Analyze Hirshfeld surfaces to assess intermolecular interactions influencing the crystal structure .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Challenges :

- Over-formylation or chlorination at unintended positions.

- Hydrolysis of the pivalamide group under acidic/basic conditions.

- Solutions :

- Optimize reaction stoichiometry (e.g., controlled addition of POCl in Vilsmeier-Haack reactions).

- Use mild deprotection conditions (e.g., TFA for pivalamide removal without degrading the formyl group).

- Monitor by-products via LC-MS and purify using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can crystallization challenges be addressed for X-ray analysis?

- Strategies :

- Screen solvent systems (e.g., DCM/hexane or EtOH/water) to induce slow nucleation.

- Use co-crystallization agents (e.g., crown ethers) to stabilize the lattice.

- Employ the WinGX suite for data processing and ORTEP for visualizing anisotropic displacement ellipsoids .

- Example : For N-(4-Iodopyridin-3-yl)pivalamide, methanol/water mixtures yielded diffraction-quality crystals .

Methodological Guidance

Q. How to optimize reaction conditions for scale-up synthesis?

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify robust conditions.

- Process Analytics : Use inline FTIR or Raman spectroscopy to track reagent consumption.

- Case Study : A related compound, N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide, was scaled to 25 g with >95% purity using gradient HPLC .

Q. What computational tools predict reactivity of the formyl group in further derivatizations?

- Software : Gaussian or ORCA for modeling nucleophilic attack (e.g., Schiff base formation).

- Parameters : Calculate Fukui indices to identify electrophilic sites. The formyl carbon typically shows high electrophilicity (f > 0.1).

- Validation : Compare predicted reaction pathways with experimental outcomes (e.g., condensation with amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.